molecular formula C18H26N2O2 B5402916 (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol

(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol

Cat. No. B5402916
M. Wt: 302.4 g/mol
InChI Key: PHNDRYXKAGPQGT-XYJFISCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, also known as MGPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves its ability to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, neuroprotective properties, and the ability to improve cognitive function. It has also been shown to reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, including exploring its potential therapeutic applications in other neurological disorders, investigating its effects on other biochemical pathways in the brain, and developing more efficient methods for synthesizing and administering the compound. Additionally, further research is needed to fully understand the long-term safety and efficacy of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in humans.
Conclusion:
In conclusion, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurological disorders. Its ability to activate the Nrf2/ARE pathway and inhibit acetylcholinesterase make it a promising candidate for the development of new treatments for Alzheimer's disease, Parkinson's disease, and epilepsy. While there are still limitations and unanswered questions regarding the compound, further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves the condensation of N-methylglycine with 4-phenyldecahydroquinoline-4-carboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in its pure form.

Scientific Research Applications

(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl]-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19-13-17(21)20-12-11-18(22,14-7-3-2-4-8-14)15-9-5-6-10-16(15)20/h2-4,7-8,15-16,19,22H,5-6,9-13H2,1H3/t15-,16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDRYXKAGPQGT-XYJFISCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(C2C1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CC[C@]([C@@H]2[C@@H]1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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